molecular formula C9H10BrClO3S B8499242 2-Bromo-5-chlorophenethyl methanesulfonate

2-Bromo-5-chlorophenethyl methanesulfonate

Cat. No.: B8499242
M. Wt: 313.60 g/mol
InChI Key: YKUGPICJGXUCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chlorophenethyl methanesulfonate is a useful research compound. Its molecular formula is C9H10BrClO3S and its molecular weight is 313.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10BrClO3S

Molecular Weight

313.60 g/mol

IUPAC Name

2-(2-bromo-5-chlorophenyl)ethyl methanesulfonate

InChI

InChI=1S/C9H10BrClO3S/c1-15(12,13)14-5-4-7-6-8(11)2-3-9(7)10/h2-3,6H,4-5H2,1H3

InChI Key

YKUGPICJGXUCCW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2-bromo-5-chloro-phenyl)ethanol (1.65 g, 7.00 mmol) [as prepared in preparation 6] and triethylamine (922 mg, 1.27 mL, 9.11 mmol) in DCM (20 mL) was cooled to 0° C. and methanesulfonyl chloride (883 mg, 597 μL, 7.71 mmol) was added. The mixture was stirred for 2 h and then diluted with DCM and washed sequentially with water and brine, the organic layer dried (MgSO4) and concentrated to afford 2-bromo-5-chlorophenethyl methanesulfonate as a yellow solid (2.11 g, 96%). 1H NMR (500 MHz, d6-DMSO) δ 7.67 (1H, d), 7.55 (1H, s), 7.32 (1H, d), 4.44 (2H, t), 3.13-3.36 (5H, m).
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
1.27 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
597 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.